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Introduction and Executive Summary

Piperazinomycin is an antifungal antibiotic initially isolated from the cultured broth of Streptoverticillium

olivoreticuli subsp. neoenacticus [1]. Early studies characterized it as a basic, lipophilic compound with a

molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.37 g/mol [2] [1]. Its biological activity is

marked by a pronounced inhibitory effect against fungi and yeasts, with particular potency against

Trichophyton species [1]. However, a detailed Structure-Activity Relationship (SAR) profile for

piperazinomycin has not been established in the available public literature, as recent research focuses on

other piperazine and piperazinone-containing compounds for various therapeutic targets [3] [4] [5]. This

document collates the known chemical and biological data to serve as a starting point for new investigative

work.

Chemical and Physical Property Profile

The table below summarizes the key identified properties of piperazinomycin.

Table 1: Chemical and Physical Properties of Piperazinomycin
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Property Value / Description Source

Molecular
Formula

C₁₈H₂₀N₂O₂ [2] [1]

Molecular
Weight

296.37 g/mol [2] [1]

CAS
Registry
Number

83858-82-6 [2]

IUPAC Name (3R,6S)-3,6-Di(2-hydroxyphenyl)piperazine-2,5-dione (Based on common

interpretation of
structure)

SMILES C1C(NC(C1)C2=CC=CC=C2O)C(=O)NC(=O)C3=CC=CC=C3O (Derived from
available data)

Nature Basic, Lipophilic [1]

Density 1.172 g/cm³ (Calculated) [2]

Boiling
Point

493.683 °C at 760 mmHg (Calculated) [2]

Flash Point 252.371 °C (Calculated) [2]

Antifungal
Activity

Inhibitory against fungi and yeasts; especially active against

Trichophyton
[1]

Reported Biological Activity and Preliminary SAR
Inferences

The primary documented biological activity of piperazinomycin is its antifungal effect. The original study

reported that the antibiotic was isolated based on this activity and showed specific efficacy against

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 9 Tech Support

https://www.chemblink.com/moreProducts/more83858-82-6.htm
https://pubmed.ncbi.nlm.nih.gov/7142019/
https://www.chemblink.com/moreProducts/more83858-82-6.htm
https://pubmed.ncbi.nlm.nih.gov/7142019/
https://www.chemblink.com/moreProducts/more83858-82-6.htm
https://pubmed.ncbi.nlm.nih.gov/7142019/
https://www.chemblink.com/moreProducts/more83858-82-6.htm
https://www.chemblink.com/moreProducts/more83858-82-6.htm
https://www.chemblink.com/moreProducts/more83858-82-6.htm
https://pubmed.ncbi.nlm.nih.gov/7142019/
https://www.smolecule.com/products/s588498?utm_src=pdf-body
https://www.smolecule.com/products/s588498?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Trichophyton, a genus of fungi that can cause skin infections in humans [1]. While a systematic SAR study is

not available, the structure itself allows for some reasoned hypotheses about its activity.

The molecule features a diketopiperazine core (piperazine-2,5-dione) substituted with two 2-hydroxyphenyl

groups. The diketopiperazine scaffold is a privileged structure in medicinal chemistry, known for its

conformational rigidity and ability to participate in hydrogen bonding. The 2-hydroxyphenyl (catechol-like)

substituents are likely critical for activity, potentially acting as metal chelators or interacting with specific

enzyme active sites in fungal cells. The stereochemistry of the two chiral centers (3R, 6S) is also expected to

be crucial for proper binding to the biological target. Modifications to the phenolic hydroxyl groups, the

stereochemistry, or the diketopiperazine core would be necessary to empirically establish the SAR.

Original Isolation and Characterization Protocol

The following is a summary of the historical experimental protocol used for the fermentation, isolation, and

characterization of piperazinomycin [1].

Materials

Producing Strain: Streptoverticillium olivoreticuli subsp. neoenacticus.
Culture Medium: Standard fermentation broth (exact composition not specified in search results).

Extraction Solvents: Methanol, Methyl isobutyl ketone.
Chromatography Media: Amberlite XAD-2 resin, Sephadex LH-20, Sephadex G-15, preparative

Silica Gel TLC plates.

Step-by-Step Methodology

Fermentation: The producing strain was cultured in a fermentation broth under standard conditions

to produce piperazinomycin.
Preliminary Extraction: The antibiotic was extracted from the mycelial cake using methanol.

Alternatively, it was adsorbed from the broth filtrate onto Amberlite XAD-2 resin and subsequently
eluted with aqueous acetone.

Liquid-Liquid Extraction: The crude extract was rendered alkaline, and the lipophilic
piperazinomycin was partitioned into methyl isobutyl ketone.

Purification: The extract was purified through a sequence of chromatographic steps:
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Size Exclusion Chromatography: Initial purification on Sephadex LH-20.

Further Size Exclusion: Subsequent fractionation on Sephadex G-15.
Final Purification: Preparative thin-layer chromatography (TLC) on silica gel.

Characterization: The purified compound was characterized using:
High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.

Spectroscopic Analysis: Including NMR and others to elucidate the structure.
Chemical Tests: To confirm its basic and lipophilic nature.

Workflow Visualization

The following diagram illustrates the key stages of the original isolation and characterization process.
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Proposed Modern SAR Workflow

To develop a robust SAR for piperazinomycin, a combination of computational and experimental

approaches is recommended. The following workflow outlines a potential strategy.

Start: Known Piperazinomycin Structure

Computational Analysis
(DFT, Docking, MD)

Hypothesize Key Moieties
& Design Analogues

Chemical Synthesis
of Analogues

In-Vitro Assays
(Antifungal, Cytotoxicity)

SAR Data Analysis
(3D-QSAR, Statistical Models)

Feedback Loop

Iterative Design & Optimization
of Lead Compounds
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Detailed Methodologies for Key Steps

5.1.1 Computational Analysis (Step 1)

Density Functional Theory (DFT) Calculations: Use software like Gaussian '09 with a functional

such as WB97XD and a basis set like 6-311++G(d,p) to optimize the molecular geometry, calculate
electronic properties (frontier molecular orbitals, electrostatic potential maps), and determine

vibrational frequencies [5]. This helps identify reactive sites and potential regions for interaction with
biological targets.

Molecular Docking: Dock piperazinomycin into a putative or homologous fungal protein target to
predict the binding conformation and identify key amino acid residues involved in the interaction [4]

[5]. This generates hypotheses about which parts of the molecule are critical for binding.
Molecular Dynamics (MD) Simulations: Run MD simulations (e.g., 50-100 ns) to assess the

stability of the protein-ligand complex under physiological conditions and validate the rationality of the
docked pose over time [6] [4] [5].

5.1.2 In-Vitro Antifungal Assay (Step 4)

Protocol: The standard broth microdilution method as per guidelines from organizations like CLSI
(CLSI M38/M59) or EUCAST can be employed.

Procedure:
Prepare a serial dilution of piperazinomycin and its synthetic analogues in a suitable medium

(e.g., RPMI-1640) in 96-well microtiter plates.
Inoculate each well with a standardized suspension of fungal or yeast cells (e.g., Candida
albicans, Aspergillus fumigatus, Trichophyton mentagrophytes).
Include growth control (no compound) and sterility control (no inoculum) wells.

Incubate the plates at 35°C for 24-48 hours depending on the test organism.
Measure the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the

compound that visually inhibits 100% (or a predetermined percentage, e.g., 50% for IC₅₀) of
fungal growth compared to the growth control. Spectrophotometric reading can also be used for

quantification.

Conclusion and Future Perspectives

Piperazinomycin represents an underexplored antifungal scaffold with promising initial biological data. The

absence of a detailed SAR in the literature presents a significant opportunity for research. Future work

should focus on the total synthesis of piperazinomycin to enable the generation of diverse analogues, the

identification of its precise molecular target in fungal cells, and the implementation of the integrated
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computational and experimental SAR workflow outlined above. Such studies could unlock the potential of

this natural product as a lead compound for developing new antifungal agents, which are urgently needed in

the face of rising antimicrobial resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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